molecular formula C15H14Cl2N2S B5817806 N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea

N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea

Cat. No. B5817806
M. Wt: 325.3 g/mol
InChI Key: JWEFANVNEHLLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea (CBMCMTU) is a chemical compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to have several biochemical and physiological effects in various cell types and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in lung tissue, and improve glucose metabolism in obese mice. N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to have antimicrobial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use as an anti-inflammatory agent in various disease models, including asthma and arthritis. Further studies are also needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea and to explore its potential therapeutic applications in other areas, such as infectious diseases and metabolic disorders.

Synthesis Methods

N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 3-chloro-2-methylphenylisothiocyanate in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea as a white crystalline solid.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been the subject of several scientific research studies due to its potential therapeutic applications. One study investigated the antitumor activity of N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea in human gastric cancer cells and found that it inhibited cell proliferation and induced apoptosis. Another study demonstrated the anti-inflammatory effects of N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea in a mouse model of acute lung injury. N-(2-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea was found to reduce inflammation and oxidative stress in the lungs, leading to improved lung function.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(2-chlorophenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-10-12(16)7-4-8-14(10)19-15(20)18-9-11-5-2-3-6-13(11)17/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEFANVNEHLLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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